N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
Description
This compound is a hybrid molecule featuring a 1,3,4-oxadiazole core substituted with a methyl group at position 5, linked via a methylene bridge to an acetamide moiety. The acetamide group is further functionalized with a 2-oxo-3-phenylimidazolidin-1-yl substituent.
Propriétés
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-11-17-18-14(23-11)9-16-13(21)10-19-7-8-20(15(19)22)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFYQSRKGLDUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)CN2CCN(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique combination of a 1,3,4-oxadiazole ring and an imidazolidinone moiety which are known for their diverse biological activities. The structural formula can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 288.30 g/mol |
| Solubility | Soluble in DMSO |
| Log P (octanol-water) | 0.37 |
Anticancer Activity
Recent studies indicate that derivatives of 1,3,4-oxadiazole exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have shown promising cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated an IC50 value as low as 1.59 μM against A549 human lung cancer cells, indicating potent anticancer activity .
The biological activity of N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : Oxadiazole derivatives have been reported to inhibit various enzymes involved in cancer progression such as topoisomerases and histone deacetylases (HDACs), which play crucial roles in DNA replication and gene expression regulation .
- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .
- Cell Cycle Arrest : Some studies have shown that these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .
Structure-Activity Relationship (SAR)
The presence of the oxadiazole ring in the structure enhances the lipophilicity and overall bioavailability of the compound. The introduction of various substituents on the oxadiazole ring has been shown to modulate its activity:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating groups | Increase potency |
| Bulky groups | Decrease potency |
| Hydroxyl groups | Enhance solubility |
Case Studies
Several case studies highlight the efficacy of compounds similar to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide:
- Cytotoxicity Testing : In vitro studies on A549 and MDA-MB-231 cell lines revealed that modifications to the imidazolidinone structure could lead to enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .
- Apoptotic Pathways : Research indicated that compounds with oxadiazole rings significantly increased apoptotic markers in treated cancer cells compared to controls .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Anticancer Activity: Comparison with Indole-Based Oxadiazole Derivatives
- Structure : 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide.
- Key Feature : The indole and benzothiazole groups enhance DNA intercalation or kinase inhibition.
- Comparison: The target compound lacks a benzothiazole or indole group but retains the oxadiazole-acetamide backbone. This structural divergence may reduce DNA-binding affinity but could improve metabolic stability due to the imidazolidinone ring .
Table 1: Anticancer Analogs
| Compound | Core Structure | Bioactivity | Potency (Yield/IC₅₀) | Source |
|---|---|---|---|---|
| Target Compound | Oxadiazole + Imidazolidinone | Not reported | N/A | — |
| Compound 2a () | Oxadiazole + Indole + Benzothiazole | Anticancer | 80% yield |
Antimicrobial Activity: Comparison with Benzofuran-Oxadiazole Derivatives
- Structure : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(substituted phenyl)acetamide.
- Activity : Potent antimicrobial agents, likely due to the benzofuran moiety’s ability to disrupt microbial membranes.
- Comparison: The target compound replaces benzofuran with a phenylimidazolidinone group, which may alter target specificity.
Enzyme Inhibition: SIRT2 and Acetylcholinesterase (AChE) Inhibitors
- Structure : N-(5-(3-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide.
- Activity : Designed for SIRT2 inhibition (implicated in cancer and neurodegeneration). The 3-methoxybenzyl group facilitates hydrophobic interactions with the enzyme’s active site.
- Comparison: The target compound’s imidazolidinone ring may offer hydrogen-bonding interactions similar to the arylthio group, but the absence of a sulfur bridge might reduce potency .
- Structure : N-(4-phenyl-thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-acetamide.
- Activity : Demonstrated AChE inhibition (IC₅₀ values in µM range). The pyridine-oxadiazole-thioacetamide scaffold is critical for binding to the enzyme’s catalytic site.
- Comparison : The target compound lacks a thioether linkage and pyridine ring, which are essential for AChE inhibition in these analogs .
Table 2: Enzyme-Inhibiting Analogs
Physicochemical Properties: Comparison with 3,4-Dimethoxyphenyl Analogs
Compound in :
- Structure : 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide.
- Properties : Molecular weight = 376.39 g/mol, pKa = 11.05 (predicted). The 3,4-dimethoxyphenyl group enhances solubility and π-π stacking.
- Comparison: The target compound’s imidazolidinone ring may lower solubility compared to the dimethoxyphenyl group but could increase metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
